5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
“5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic compound with the molecular formula C23H24N4OS and a molecular weight of 404.53. It belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, the 13 C-NMR spectrum of a related compound exhibited 18 carbon signals, which were classified by DEPT-135 and 90 experiments, including one methylene, ten olefinic methines, and seven quaternary carbons including olefinic carbons .
Chemical Reactions Analysis
The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . This reaction has been used in the synthesis of quinoline-based [1,2,3]-triazole hybrid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the IR spectra were recorded on Mattason 5000FT-IR spectrometer (υ in cm −1) using KBr disk .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Synthesis Techniques : Research has shown efficient synthesis techniques for creating derivatives of triazolo-thiadiazoles, which are structurally related to the compound . These techniques are noted for their simplicity and efficiency, producing compounds without undesirable side products (Idrees, Kola, & Siddiqui, 2019).
- Antimicrobial Properties : Several studies have focused on the antimicrobial activities of triazole derivatives. These compounds have shown promise in inhibiting the growth of various bacterial and fungal species, suggesting potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Bioactive Compound Development
- In Silico Docking Studies : Recent advances include the synthesis of bioactive compounds with triazole-thiones and thiadiazines bearing pyrazole moiety. In silico docking studies provide insights into their potential inhibitory action against specific receptors, indicating their relevance in drug discovery (Nayak & Poojary, 2020).
Potential for Antitumor Activity
- Antitumor Evaluation : Some triazole derivatives have been evaluated for antitumor activity. While the results vary, the exploration of these compounds in cancer treatment contexts suggests a potential avenue for future research and drug development (Zhou, Wu, Huang, Yu, & Lu, 2021).
Mechanism of Action
Target of Action
The primary target of this compound is monoamine neurotransmitters , specifically dopamine and serotonin . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
The compound interacts with its targets by releasing monoamines. It has a fast onset of action and a short duration . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .
Biochemical Pathways
The compound affects the dopaminergic and serotonergic pathways, leading to increased levels of dopamine and serotonin in the synaptic cleft . This can result in various downstream effects, including mood elevation, increased alertness, and potentially neuroprotective effects .
Result of Action
The increased levels of dopamine and serotonin in the synaptic cleft can lead to a variety of effects at the molecular and cellular level. These can include mood elevation, increased alertness, and potentially neuroprotective effects .
Safety and Hazards
Future Directions
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, further exploration and development of such compounds could be a promising direction for future research.
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-17-25-24-28(26-17)23(29)22(30-24)21(20-10-6-3-7-11-20)27-14-12-19(13-15-27)16-18-8-4-2-5-9-18/h2-11,19,21,29H,12-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIXKPQMSXJPMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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